molecular formula C34H38O13 B1245515 2'''-Episilvestrol

2'''-Episilvestrol

Cat. No. B1245515
M. Wt: 654.7 g/mol
InChI Key: GVKXFVCXBFGBCD-GTDORJALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'''-episilvestrol is a flavagline. It has a role as a metabolite.

Scientific Research Applications

1. Targeting of Translation Factors in Cancer Research

2'''-Episilvestrol, along with its counterpart silvestrol, has been identified as an inhibitor of protein synthesis, particularly targeting eukaryotic initiation factors eIF4AI/II. This selectivity makes it a promising chemotherapeutic agent, especially considering its demonstrated efficacy in multiple mouse models of cancer (Chambers et al., 2013).

2. Exploration of Structural Variants for Improved Drug-Likeness

Research into simplified analogues of 2'''-Episilvestrol has been conducted to enhance its drug-likeness. By modifying the complex pseudo-sugar at C6, researchers have aimed to create compounds with potent activity against leukemia cell lines, maintaining efficacy in biochemical and cellular translation assays (Hawkins et al., 2014).

3. Cytotoxic Activity Against Human Cancer Cell Lines

Isolated from the fruits and twigs of Aglaia silvestris, 2'''-Episilvestrol has demonstrated potent in vitro cytotoxic activity against several human cancer cell lines. Its isolation and characterization were part of a broader search for natural compounds with potential anticancer properties (Hwang et al., 2004).

4. Examination of Minor Analogues for Cytotoxicity

In a study focusing on the cytotoxicity of minor silvestrol analogues, 2'''-Episilvestrol was found to be less active than its counterparts. This research highlighted the importance of configuration at C-2''' in mediating cytotoxic activity within this class of compounds (Pan et al., 2010).

5. Structure-Activity Relationship Studies

Total synthesis of 2'''-Episilvestrol has been achieved, providing insights into the structural activity relationships at key sites. These studies are crucial for understanding the biological activity and potential therapeutic applications of these compounds (Chambers et al., 2012).

properties

Product Name

2'''-Episilvestrol

Molecular Formula

C34H38O13

Molecular Weight

654.7 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31+,32-,33+,34+/m1/s1

InChI Key

GVKXFVCXBFGBCD-GTDORJALSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O

Canonical SMILES

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O

synonyms

2'''-episilvestrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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